
Torquatone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Torquatone: is an acylphloroglucinol derivative found in the essential oils of various Eucalyptus species . It has a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.3594 g/mol . This compound is known for its unique chemical structure and diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Torquatone can be synthesized starting from 2,4,6-trinitro-m-xylene . The synthetic route involves the following steps :
Reduction: of 2,4,6-trinitro-m-xylene to using .
Reaction: of dimethyl phloroglucinol with in the presence of to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Torquatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve or under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Torquatone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of torquatone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that this compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Torquatone is compared with other similar compounds, such as:
Jensenone: Another acylphloroglucinol derivative with similar structural features but different biological activities.
Baeckeol: A related compound with distinct chemical properties and applications.
Uniqueness: this compound’s unique chemical structure and diverse applications make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
3567-96-2 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)8-12(17)13-15(19-6)10(3)14(18-5)11(4)16(13)20-7/h9H,8H2,1-7H3 |
Clé InChI |
PYUCCSKQLHUKCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C(=O)CC(C)C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


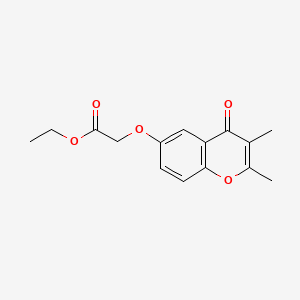
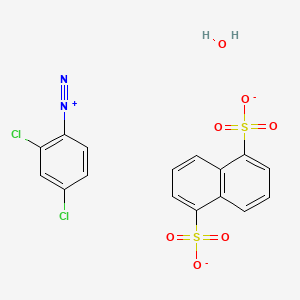

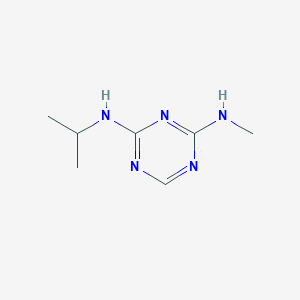
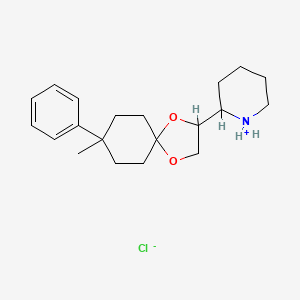
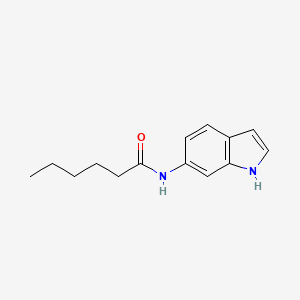
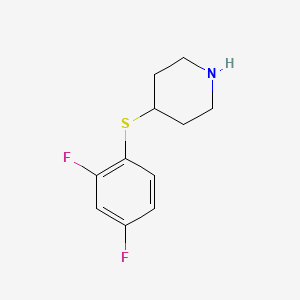
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
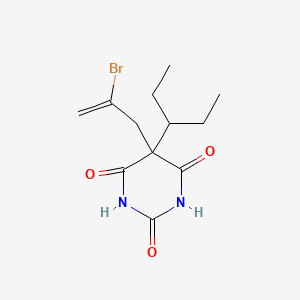
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

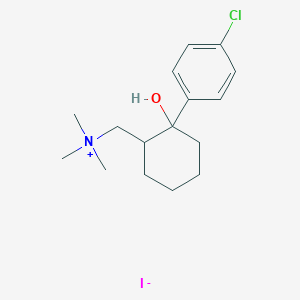
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

